Phrygiasterol

Description

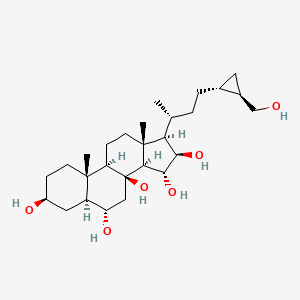

Structure

3D Structure

Properties

Molecular Formula |

C27H46O6 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(3S,5S,6S,8S,9R,10S,13R,14S,15R,16R,17R)-17-[(2R)-4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol |

InChI |

InChI=1S/C27H46O6/c1-14(4-5-15-10-16(15)13-28)21-22(31)23(32)24-26(21,3)9-7-20-25(2)8-6-17(29)11-18(25)19(30)12-27(20,24)33/h14-24,28-33H,4-13H2,1-3H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24-,25+,26-,27+/m1/s1 |

InChI Key |

JTUYNKPRHAYAEY-MSHUOENLSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H]1C[C@H]1CO)[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O)O |

Canonical SMILES |

CC(CCC1CC1CO)C2C(C(C3C2(CCC4C3(CC(C5C4(CCC(C5)O)C)O)O)C)O)O |

Synonyms |

phrygiasterol |

Origin of Product |

United States |

Isolation and Natural Occurrence Research

Discovery and Initial Isolation from Marine Organisms

Phrygiasterol was first identified and isolated during studies on the chemical constituents of starfish, marine invertebrates known to produce a variety of bioactive steroids and steroid glycosides.

Phrygiasterol was initially isolated from the Pacific starfish Hippasteria phrygiana nih.govnih.govnih.gov. This species, also referred to as H. kurilensis, is widely distributed in the oceans. Hippasteria phrygiana is a benthic organism found in marine environments, typically in cold and deep waters.

The isolation of Phrygiasterol from Hippasteria phrygiana has involved specific extraction and purification techniques. A common initial step is the extraction of the starfish material with ethanol (B145695). For instance, specimens of H. phrygiana have been chopped and subjected to repeated extraction with ethanol nih.govnih.govnih.gov. The resulting ethanol extract is then dried to yield a glassy material nih.govnih.govnih.gov.

Further purification of the ethanol-soluble material has been achieved through chromatographic methods. Low-pressure column chromatography followed by High-Performance Liquid Chromatography (HPLC) have been employed to separate and obtain pure compounds, including Phrygiasterol nih.govnih.govnih.gov.

Detailed Research Findings on Isolation Yield: From 0.16 kg of starfish specimens, the ethanol extract yielded 5.6 g of glassy material nih.govnih.govnih.gov. Subsequent purification steps resulted in the isolation of 3.2 mg of Phrygiasterol nih.govnih.govnih.gov. This corresponds to a yield of approximately 0.002% based on the dry weight of the starfish nih.govnih.govnih.gov.

| Compound | Amount Isolated (from 0.16 kg starfish) | Yield (% dry weight) |

| Phrygiasterol | 3.2 mg | 0.002% |

| Phrygioside B | 16.1 mg | 0.01% |

| Borealoside C | 1.8 mg | 0.001% |

| (20R,24S)-5α-cholesta-3β,6α,8,15α,24-pentaol | 1.3 mg | 0.0008% |

Co-occurrence with Structurally Related Metabolites

Research into the chemical composition of Hippasteria phrygiana has revealed that Phrygiasterol co-occurs with other structurally related steroidal compounds, including polyhydroxysteroids and steroid glycosides.

In addition to Phrygiasterol, other polar steroidal compounds have been isolated from H. phrygiana. One such compound is the polyhydroxysteroid (20R,24S)-5α-cholesta-3β,6α,8,15α,24-pentaol, which had been previously identified in other starfish species nih.govnih.govnih.gov. Polyhydroxysteroids from starfish are characterized by having multiple hydroxyl groups (typically four to nine) attached to a steroidal aglycone.

Steroid glycosides are another significant class of compounds found alongside Phrygiasterol in H. phrygiana extracts. Two specific steroid glycosides isolated from this starfish are Phrygioside B and Borealoside C nih.govnih.govnih.gov. Phrygioside B was identified as the sodium salt of (20R,24S)-24-O-(3-O-methyl-4-O-sulfate-β-D-xylopyranosyl)-5α-cholesta-3β,6α,8,15α,24-pentaol nih.govnih.govnih.gov. Borealoside C was a previously known steroid glycoside also found in these extracts nih.govnih.govnih.gov. Steroidal glycosides, particularly asterosaponins, are predominant metabolites in starfish and exhibit a wide range of biological activities.

| Co-occurring Compound | Classification | Notes |

| Phrygioside B | Steroid Glycoside | New compound isolated from H. phrygiana nih.govnih.govnih.gov |

| Borealoside C | Steroid Glycoside | Previously known compound nih.govnih.govnih.gov |

| (20R,24S)-5α-cholesta-3β,6α,8,15α,24-pentaol | Polyhydroxysteroid | Previously known compound nih.govnih.govnih.gov |

Chemical Characterization and Advanced Structural Elucidation Studies

Application of Advanced Spectroscopic Techniques for Structural Determination

The determination of Phrygiasterol's intricate three-dimensional architecture relied heavily on a combination of modern spectroscopic methods. Each technique provided crucial pieces of information, which, when combined, allowed for the unambiguous assignment of its constitution and stereochemistry.

NMR spectroscopy was central to piecing together the complex molecular framework of Phrygiasterol. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were essential for assigning the chemical shifts of all proton and carbon atoms and establishing connectivity within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (methyl, methylene (B1212753), methine, quaternary). For a molecule as complex as Phrygiasterol, with numerous overlapping signals in the ¹H NMR spectrum, 2D NMR techniques were indispensable. These included:

Correlation Spectroscopy (COSY): Used to identify proton-proton (H-H) spin-spin coupling networks, allowing for the tracing of connections through adjacent carbon atoms, which was vital for mapping the steroid nucleus and the side chain.

Heteronuclear Single Quantum Coherence (HSQC): Correlated each proton signal with its directly attached carbon atom, simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): Revealed long-range (2-3 bond) correlations between protons and carbons. This was particularly crucial for connecting the quaternary carbons (like C-5, C-8, C-10, C-13) to the rest of the molecule and for establishing the connection between the side chain and the steroid core.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provided information about protons that are close in space, which was critical for determining the relative stereochemistry of the numerous chiral centers in the steroid's ring system.

The detailed analysis of these NMR spectra allowed for the complete assignment of the polyhydroxysteroid core and the novel 24,26-cyclo-27-hydroxymethyl side chain. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data Assignment for Key Structural Features of Phrygiasterol

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 3 | ~70-75 | ~3.5-4.0 (m) | H-1, H-2, H-4, H-5 | H-1, H-2, H-4 |

| 6 | ~70-75 | ~3.8-4.2 (m) | H-4, H-5, H-7, H-8, H-10 | H-4, H-5, H-7 |

| 18 | ~12-15 | ~0.6-0.8 (s) | C-12, C-13, C-14, C-17 | H-20, H-12 |

| 19 | ~15-20 | ~0.9-1.1 (s) | C-1, C-5, C-9, C-10 | H-1, H-2, H-4 |

| 25 | ~20-25 | ~0.8-1.0 (m) | C-24, C-26, C-27 | H-24, H-26, H-27 |

| 26 | ~10-15 | ~0.3-0.5 (m), ~0.6-0.8 (m) | C-24, C-25, C-27 | H-24, H-25, H-27 |

| 27 | ~65-70 | ~3.3-3.6 (m) | C-24, C-25, C-26 | H-25, H-26 |

Note: The data presented are approximate values typical for this class of compound and serve to illustrate the type of information obtained. The precise, experimentally determined values are reported in the primary literature.

HRESIMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its molecular formula. For Phrygiasterol, HRESIMS analysis would have provided a high-accuracy mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

The molecular formula of Phrygiasterol is C₂₇H₄₆O₆. The calculated exact mass (monoisotopic mass) for this formula is 466.32944 Da. The experimental value obtained by HRESIMS would have been compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula and, consequently, the total number of carbon, hydrogen, and oxygen atoms in the molecule. researchgate.net

Table 2: HRESIMS Data for Phrygiasterol

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₄₆O₆ |

| Calculated Exact Mass | 466.32944 Da |

| Expected Ion (e.g., [M+Na]⁺) | 505.31923 Da |

While NMR can establish the relative stereochemistry, determining the absolute configuration of a complex chiral molecule often requires chiroptical techniques like Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. For complex structures like Phrygiasterol, with multiple stereocenters, the experimental ECD spectrum represents a unique fingerprint of its absolute configuration.

In modern structural elucidation, experimental ECD spectra are often compared with theoretically calculated spectra for all possible stereoisomers. researchgate.net This computational approach, typically using time-dependent density functional theory (TD-DFT), has become a powerful tool for assigning the absolute configuration of natural products, including those with unique structural motifs like a cyclopropane (B1198618) ring. By calculating the predicted ECD spectrum for different isomers and finding the best match with the experimental data, the true absolute configuration can be determined with a high degree of confidence. While specific ECD data for Phrygiasterol is not detailed in secondary sources, this method is a standard approach for confirming the absolute stereochemistry of such complex marine steroids. researchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores—parts of a molecule that absorb light, such as conjugated π-systems (e.g., double bonds, aromatic rings) or carbonyl groups.

Phrygiasterol, being a saturated polyhydroxylated steroid with no conjugated double bonds or aromatic moieties, is not expected to show significant absorption in the 200–800 nm range. The absence of a characteristic UV absorption band provides negative evidence that supports the proposed structure, confirming the lack of such chromophoric systems.

Chemical Transformations Employed in Structural Assignment

In addition to spectroscopic analysis, chemical transformations can be employed to confirm structural features. nih.gov For polyhydroxylated steroids, a common derivatization technique is acetylation, where hydroxyl (-OH) groups are converted to acetate (B1210297) (-OAc) groups. By analyzing the mass and NMR spectra of the resulting acetylated product, the number of hydroxyl groups in the parent molecule can be definitively counted. Other chemical reactions may be used to selectively cleave bonds or alter specific functional groups, providing further structural evidence that complements the spectroscopic data.

Computational Chemistry Approaches in Stereochemical Analysis

Computational chemistry is an increasingly vital tool in the stereochemical analysis of complex natural products. As mentioned in the context of ECD, quantum chemical calculations are used to predict the spectroscopic properties of different possible stereoisomers. Beyond ECD, computational methods can also be used to predict ¹H and ¹³C NMR chemical shifts.

For a molecule like Phrygiasterol, with many chiral centers, several diastereomers are theoretically possible. By calculating the NMR chemical shifts for these different possibilities and comparing them to the experimental data, a statistical analysis (such as DP4+ probability analysis) can be performed. researchgate.net This analysis provides a quantitative measure of confidence for a particular stereochemical assignment, greatly strengthening the structural elucidation process.

Density Functional Theory (DFT) for Conformational Search and Optimization

The crucial first step in the computational analysis of a molecule like Phrygiasterol is a thorough conformational search to identify all low-energy three-dimensional arrangements of the atoms. nih.gov Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used for this purpose. nih.gov The process involves an initial exploration of the potential energy surface using molecular mechanics, followed by the optimization of the resulting conformers using a selected DFT functional and basis set. nih.gov

For a sterol like Phrygiasterol, with its rigid tetracyclic core and flexible side chain, this analysis would be critical. The DFT calculations would yield a set of stable conformers, each with a calculated relative energy. These energies are then used to determine the Boltzmann population of each conformer at a given temperature, providing a weighted average that is essential for the accurate prediction of spectroscopic properties.

Hypothetical Application to Phrygiasterol:

Procedure: A systematic conformational search would be performed on the Phrygiasterol structure. The resulting geometries would be optimized at a suitable level of theory, for example, using the B3LYP functional.

Table 1: Hypothetical DFT Conformational Analysis Results for Phrygiasterol (Note: This table is illustrative as no published data exists.)

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| Phrygiasterol-1 | 0.00 | 65.3 |

| Phrygiasterol-2 | 0.85 | 20.1 |

| Phrygiasterol-3 | 1.50 | 14.6 |

Quantum Chemical Calculations for Spectroscopic Data Prediction (e.g., ECD, NMR)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure and stereochemistry. nih.govnih.gov

Electronic Circular Dichroism (ECD): For chiral molecules like Phrygiasterol, time-dependent DFT (TD-DFT) is used to calculate the ECD spectrum. nih.govnih.gov The computed spectrum for a proposed absolute configuration is compared to the experimental spectrum. A match between the signs and shapes of the Cotton effects provides strong evidence for the assigned absolute configuration. nih.gov

Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants, which are then converted into chemical shifts. mdpi.commdpi.com These calculations are performed for each significant conformer identified in the DFT analysis. The final predicted NMR spectrum is a Boltzmann-averaged spectrum of all conformers. mdpi.com Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values is a powerful method for verifying a proposed structure. researchgate.net

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Shifts for Phrygiasterol (Note: This table is illustrative as no published data exists.)

| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) (Boltzmann-averaged) | Difference (Δδ) |

|---|---|---|---|

| C-1 | 37.2 | 37.5 | -0.3 |

| C-3 | 71.8 | 72.1 | -0.3 |

| C-5 | 75.4 | 75.0 | +0.4 |

| C-13 | 42.3 | 42.8 | -0.5 |

DP4+ Probability Analyses for Enhanced Configuration Elucidation

DP4+ is a statistical method that rigorously compares experimental NMR data with quantum-chemically calculated data for a set of possible stereoisomers to determine the most probable structure. mdpi.com This Bayesian probability analysis provides a quantitative measure of confidence in the structural assignment. It is particularly useful in complex cases where traditional NMR analysis (like NOE) is ambiguous.

The DP4+ probability is calculated by comparing the differences between experimental and computed ¹H and ¹³C NMR chemical shifts for each candidate isomer. The method synergistically combines both scaled and unscaled NMR data to improve accuracy. A high DP4+ probability (typically >95%) for one candidate isomer over all others provides strong statistical support for its structural assignment. Given the multiple stereocenters in Phrygiasterol, DP4+ analysis would be an ideal tool to unambiguously confirm its relative and absolute configuration, should multiple diastereomers be considered.

Table 3: Hypothetical DP4+ Probability Analysis for Phrygiasterol Isomers (Note: This table is illustrative as no published data exists.)

| Candidate Isomer | DP4+ Probability (%) |

|---|---|

| Isomer 1 (Proposed Structure) | 99.8 |

| Isomer 2 (C-17 Epimer) | 0.1 |

| Isomer 3 (C-20 Epimer) | 0.1 |

Biosynthetic Pathways and Precursor Investigations

General Biosynthesis of Cyclopropane (B1198618) Rings in Natural Products

Cyclopropane rings are strained structural motifs found in various classes of natural products, including terpenoids, steroids, amino acids, and alkaloids. acs.orgresearchgate.netrsc.orgnih.gov Nature employs diverse enzymatic strategies for their formation. researchgate.netrsc.orgsioc-journal.cn These strategies can broadly be categorized based on the key intermediates involved: carbocations, carbanions, or carbon radicals. researchgate.netrsc.orgsioc-journal.cn

One widely accepted mechanism for cyclopropane ring formation, particularly in terpenoids and steroids, involves an enzymatic methyl-transfer reaction from S-adenosylmethionine (SAM) to a double bond. acs.org This process is crucial in the biosynthesis of compounds like cycloartenol (B190886), where the cyclopropane ring is formed by the incorporation of an angular methyl group accompanied by proton loss. acs.orglibretexts.org Another strategy involves the electrophilic attack of a carbenium ion on a homoallylic or allylic double bond. acs.org Additionally, cyclopropane rings can be formed via intramolecular nucleophilic substitution (SN2) reactions involving carbanionic intermediates, as seen in the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC). nih.govresearchgate.net Cationic cyclopropanation, involving the loss of a proton from a carbocation, is also considered a significant pathway in the biosynthesis of cyclopropane-containing metabolites. acs.org

Steroid Biosynthesis in Marine Invertebrates, particularly Echinoderms

Marine invertebrates, especially echinoderms (such as starfish, sea urchins, and sea cucumbers), are known to produce a wide array of novel sterols with diverse and often unusual structures. nih.govmdpi.comjst.go.jplibretexts.orgnih.govresearchgate.net These sterols can feature unconventional side chains, modified ring systems, and varying degrees of oxygenation. jst.go.jplibretexts.orgmdpi.com

While some marine invertebrates, like crustaceans and certain molluscs, require dietary sources of sterols due to a lack of de novo sterol synthesis ability, echinoderms have demonstrated the capacity for sterol biosynthesis. jst.go.jpresearchgate.net Studies using labeled precursors like acetate (B1210297) and mevalonate (B85504) have confirmed the existence of the mevalonic acid (MVA) pathway in echinoderms. nih.goviupac.orgnih.gov This pathway is the primary route for the biosynthesis of isoprenoids, including the precursors to sterols like squalene (B77637). nih.govlibretexts.orgfrontiersin.org

Echinoderms exhibit unique mechanisms for processing sterols. For instance, sea cucumbers and starfish can transform 5,6-unsaturated sterols into stanols or 7,8-unsaturated sterols. nih.gov Starfish and brittle stars contain numerous polyhydroxysteroids and their sulfated and glycosylated derivatives. nih.govmdpi.com The sterol composition in echinoderms can be complex, including mixtures of new sterol types with unusual steroid nuclei or non-conventional side chains. jst.go.jpresearchgate.net

Radiolabeling experiments in starfish, such as Marthasterias glacialis, have indicated the synthesis of steroidal saponins (B1172615) both de novo and from dietary sterols, although the incorporation levels for cholesterol were reported as low. nih.gov In Asterias rubens, labeled mevalonic acid was incorporated into squalene, lanosterol (B1674476), and other intermediates, demonstrating de novo sterol biosynthesis. nih.gov However, incorporation into C28 and C29 sterols or 9β,19-cyclopropane sterols was not observed, suggesting these might be of dietary origin in this specific species. nih.gov

Proposed Biosynthetic Origin of Phrygiasterol within Marine Sterol Pathways

Phrygiasterol is a cyclopropane-containing steroid isolated from the starfish Hippasteria phrygiana. mdpi.comresearchgate.net Its structure features a cyclopropane ring in the side chain. Steroids containing a cyclopropane ring in the side chain, such as gorgosterol (B1215954), were first isolated from marine organisms decades ago. mdpi.com Other 22,23-cyclopropyl sterols with specific configurations have also been isolated from marine sources. mdpi.com

Given the presence of Phrygiasterol in a marine invertebrate (a starfish) and the known capacity of echinoderms for sterol biosynthesis, it is plausible that Phrygiasterol originates from the marine sterol biosynthetic pathways within these organisms. The cyclopropane ring in the side chain of Phrygiasterol likely arises from a cyclopropanation reaction occurring during or after the formation of the sterol skeleton.

Based on the general mechanisms for cyclopropane formation in natural products, potential routes for the biosynthesis of the cyclopropane ring in Phrygiasterol's side chain could involve:

SAM-dependent methylation: A methyl group from SAM could be added to a double bond in a sterol side chain precursor, followed by cyclization and proton loss. This is a common mechanism for cyclopropane formation in the side chains of some sterols, such as brassicasterol. acs.org

Cationic cyclization: A carbocation intermediate in the side chain could undergo an intramolecular reaction leading to the formation of the cyclopropane ring. acs.orgacs.org

Intramolecular SN2 displacement: A carbanionic intermediate could displace a leaving group to form the cyclopropane ring. nih.govresearchgate.net

The specific precursor sterol and the precise enzymatic steps involved in the formation of the cyclopropane ring in Phrygiasterol's side chain would require dedicated biosynthetic studies, such as feeding experiments with isotopically labeled precursors and enzymatic investigations. The presence of other cyclopropane-containing sterols like gorgosterol in marine organisms suggests that the enzymatic machinery for creating this motif in sterol side chains exists in the marine environment, particularly within invertebrates like sponges and echinoderms. mdpi.commdpi.comgerli.com

Enzymatic Studies Relevant to Cyclopropane Formation in Steroids

Enzymatic studies have shed light on the mechanisms of cyclopropane formation in various natural product biosynthetic pathways. Enzymes responsible for cyclopropanation, sometimes referred to as cyclopropanases, have been increasingly characterized. researchgate.netrsc.orgsioc-journal.cn

In the context of steroids and related triterpenoids, enzymes like squalene synthase catalyze the formation of squalene, a key intermediate in cholesterol biosynthesis, although this involves a different type of carbon-carbon bond formation than the cyclopropane ring in Phrygiasterol's side chain. nih.govlibretexts.org However, the cyclization of squalene 2,3-epoxide to form lanosterol or cycloartenol, catalyzed by squalene epoxide cyclases, involves the formation of the steroid ring system, and in the case of cycloartenol (a precursor to phytosterols (B1254722) in plants and algae), a cyclopropane ring is formed in the process. libretexts.orglibretexts.orgfrontiersin.orgmdpi.com The enzyme cycloartenol cyclase supports the formation of this cyclopropane ring. acs.org While this cyclopropane is in the sterol nucleus rather than the side chain, the enzymatic principle of cyclopropane formation within a steroidal context is relevant.

For cyclopropane rings in sterol side chains, enzymes that catalyze the transfer of a methyl group from SAM are particularly relevant. Sterol methyltransferases (SMTs) are known to introduce alkyl groups at C-24 in the side chain of phytosterols. researchgate.netnih.govescholarship.org While the primary function of many SMTs is alkylation leading to extended side chains (e.g., in sitosterol (B1666911) or stigmasterol), variations in enzymatic activity and substrate specificity could potentially lead to cyclopropane formation in other marine sterols. The evolutionary history of the smt gene in animals suggests that early metazoans were capable of C28+ sterol synthesis, and while many lineages lost this ability, some, like annelids, retained it. nih.govescholarship.org This highlights the potential for diverse sterol biosynthetic capabilities within marine invertebrates.

Further enzymatic studies focusing on the biosynthesis of cyclopropane-containing marine sterols, including Phrygiasterol, are needed to identify the specific enzymes involved and elucidate their reaction mechanisms. Such studies could involve isolating enzymes from the source organism (Hippasteria phrygiana), characterizing their activity with potential precursors, and potentially using genetic approaches to understand the genes encoding these cyclopropanases.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Phrygiasterol | 11525596 |

| S-Adenosylmethionine (SAM) | 3475 |

| Cycloartenol | 18339 |

| Squalene | 431735 |

| Lanosterol | 26850 |

| Cholesterol | 5997 |

| Gorgosterol | 5281201 |

| 1-Aminocyclopropane-1-carboxylate (ACC) | 769 |

| Brassicasterol | 14297 |

| Sitosterol | 18335 |

| Stigmasterol | 637561 |

| Squalene 2,3-epoxide | 644580 |

Interactive Data Tables (Simulated)

Below are simulated interactive data tables based on the information presented in the text.

Table 1: Examples of Cyclopropane-Containing Natural Product Classes

| Class | Examples |

| Terpenoids | Cycloartenol, Gorgosterol |

| Steroids | Phrygiasterol, Cycloartenol, Gorgosterol |

| Amino Acids | 1-Aminocyclopropane-1-carboxylate (ACC) |

| Alkaloids | Cyclizidine |

| Fatty Acids | Lactobacillic acid, Dihydrosterculic acid |

Table 2: Sterol Biosynthesis in Selected Marine Invertebrates

| Organism Group | De Novo Sterol Synthesis | Notes |

| Echinoderms | Yes | Can synthesize sterols via MVA pathway; diverse sterol profiles. nih.goviupac.orgnih.gov |

| Crustaceans | No | Require dietary sterols. jst.go.jpresearchgate.net |

| Some Molluscs | Low/Limited | Require dietary sterols. jst.go.jpresearchgate.net |

| Sponges | Varied | Source of novel and unusual sterols. jst.go.jpmdpi.com |

Table 3: Potential Mechanisms for Cyclopropane Formation in Natural Products

| Mechanism | Key Intermediate | Relevant in Biosynthesis of... |

| SAM-dependent Methyl Transfer | Methyl group from SAM | Cycloartenol, some sterol side chains acs.org |

| Cationic Cyclization | Carbocation | Various cyclopropane metabolites acs.orgacs.org |

| Intramolecular SN2 Displacement | Carbanion | ACC nih.govresearchgate.net |

Biological Activities and Molecular Research Investigations

Cytotoxicity Studies in Established Research Cell Lines

Activity against Carcinoma Cell Lines (e.g., Ehrlich Carcinoma Cells)

Phrygiasterol has demonstrated cytotoxic activity against Ehrlich carcinoma cells. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net In one study, Phrygiasterol inhibited the growth of Ehrlich carcinoma cells with an IC50 value of 50 μg/mL. nih.govresearchgate.netpsu.edu Another component isolated from the same starfish extract, Borealoside C, also showed biological activity against this cell line. researchgate.netnih.govresearchgate.net

Table 1: Cytotoxic Activity of Phrygiasterol against Ehrlich Carcinoma Cells

| Compound | Cell Line | IC50 (μg/mL) |

| Phrygiasterol | Ehrlich Carcinoma | 50 |

Mechanistic Investigations of Cell Death Pathways (e.g., Apoptosis Induction in Research Models by related compounds)

While Phrygiasterol itself showed moderate cytotoxic activity, a related compound isolated from Hippasteria phrygiana, Phrygioside B, was found to induce apoptosis in Ehrlich carcinoma cells with an EC50 of 70 μg/mL. nih.govpsu.edu Borealoside C, another component from the extract, also induced apoptosis in the same cell line. researchgate.netnih.govresearchgate.netmdpi.com Studies on other starfish-derived compounds have investigated mechanisms of action, including the induction of apoptosis through pathways such as the downregulation of PI3K/AKT and ERK 1/2 MAPK pathways. researchgate.netmdpi.com Some compounds have been shown to cause downregulation of anti-apoptotic proteins like Bcl-XL and upregulation of pro-apoptotic proteins such as Bax and Bak, leading to the activation of caspases. mdpi.com

Antiviral Activity Research and Computational Predictions

In Silico Screening for Potential Antiviral Targets (e.g., HIV-1 Reverse Transcriptase Inhibition)

In silico screening studies have investigated echinoderm secondary metabolites for potential antiviral activity, including as inhibitors of HIV-1 reverse transcriptase (RT). innovareacademics.ininnovareacademics.in Phrygiasterol was among the compounds identified in a virtual screening analysis for inhibitors of HIV-1 reverse transcriptase using AutoDock software. innovareacademics.ininnovareacademics.in HIV-1 reverse transcriptase is a key target for antiviral drug development, with many approved therapeutics targeting its DNA polymerase activity. mdpi.comnih.gov The RNase H activity of HIV-1 RT is also essential for viral infectivity and represents a potential drug target. mdpi.com

Evaluation in Cellular Assays (e.g., Cytopathic Effect (CPE) Reduction Assay for related compounds)

While direct studies evaluating Phrygiasterol's antiviral activity in cellular assays like the Cytopathic Effect (CPE) reduction assay were not specifically found in the search results, this assay is a widely used method to screen for antiviral agents. mdpi.comnih.govpeerj.com The CPE reduction assay measures the ability of compounds to protect host cells from virus-induced cell death, thereby indicating potential antiviral activity. nih.govpeerj.com Related carbon-bridged steroids and marine natural products have been evaluated for antiviral activities against various viruses, including herpes simplex virus type II and influenza A virus, using methods such as CPE inhibition and plaque reduction assays. psu.edumdpi.commdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Related Carbon-Bridged Steroids

Phrygiasterol is a cyclopropane-containing steroid, falling under the category of carbon-bridged steroids. nih.govresearchgate.netresearchgate.netnih.gov Studies on carbon-bridged steroids and triterpenoids have explored their diverse biological activities, including antitumor and antiviral effects, and have investigated structure-activity relationships. researchgate.netnih.govresearchgate.netmdpi.com These studies suggest that the presence and nature of additional rings, such as cyclopropane (B1198618), cyclobutane, cyclopentane, cyclohexane, or cycloheptane (B1346806) moieties, can influence the biological activity of these compounds. nih.govmdpi.com SAR analysis tools can help identify common structural factors among compounds with similar biological activities against a target. libretexts.org Research on other classes of compounds, such as triterpenoids and polyphenols, also highlights the importance of specific functional groups, substituents, and their positions in determining antiviral activity. nih.govfrontiersin.org

Methodologies for SAR Determination (e.g., Application of Computational Tools like PASS Software)

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a chemical structure influence its biological activity. These studies are crucial for identifying key structural features responsible for observed effects and guiding the design of compounds with improved properties. Computational tools play an increasingly significant role in SAR analysis, allowing for the prediction of biological activities and the exploration of chemical space.

Quantitative Structure-Activity Relationship (QSAR) models, a type of computational tool, correlate chemical structure descriptors with biological activity values to build predictive models. Various software packages and methodologies are employed in computational SAR/QSAR, including molecular modeling, virtual screening, and machine learning algorithms.

The PASS (Prediction of Activity Spectra for Substances) software is one such computational tool used for predicting the potential biological activity of a compound based on its structural formula. It has been applied in reviews summarizing the biological activities of various compound classes, including carbon-bridged steroids and triterpenoids, a group that encompasses cyclopropane-containing steroids like Phrygiasterol. These reviews utilize PASS to estimate activities alongside experimentally determined data. While Phrygiasterol has been included in such reviews where computational predictions were made, detailed methodologies specifically for the SAR determination of Phrygiasterol using particular computational tools like PASS, or comprehensive SAR data tables for Phrygiasterol itself, are not extensively detailed in the currently available search results.

Other Investigated Biological Modulations in Research Systems (e.g., Inhibition of Ca2+ Influx by related compounds)

Research into the biological modulations induced by Phrygiasterol in research systems has primarily focused on evaluating its cytotoxic potential. Studies have investigated the effects of Phrygiasterol on cancer cells in vitro.

One notable finding is the observed moderate cytotoxic activity of Phrygiasterol against Ehrlich carcinoma cells. This indicates that Phrygiasterol can influence the viability of these cancer cells within a controlled research setting. In one study, Phrygiasterol was tested alongside Borealoside C, another compound isolated from Hippasteria phrygiana, to investigate their biological activity against Ehrlich carcinoma cells.

The cytotoxic activity against Ehrlich carcinoma cells has been reported with a specific inhibitory concentration (IC50) value for Phrygiasterol. This quantitative data provides insight into the concentration at which Phrygiasterol exerts its effect on these cells in vitro.

| Compound | Research System | Biological Modulation | Effect | IC50 Value |

| Phrygiasterol | Ehrlich carcinoma cells | Cytotoxicity | Inhibition | 9.5 ± 0.8 µM |

| Borealoside C | Ehrlich carcinoma cells | Apoptosis Induction | Induction | Not specified for cytotoxicity in this context |

Beyond this observed cytotoxicity, detailed investigations into a wide range of other specific biological modulations of Phrygiasterol in various research systems, such as direct effects on ion channels like the inhibition of Ca2+ influx, are not prominently featured in the immediately available research data. While the inhibition of Ca2+ influx has been studied for other compounds in different biological contexts, these studies are not directly linked to Phrygiasterol or closely related steroids from starfish in the provided search results.

Analytical Methodologies for Research and Advanced Quantification

Chromatographic Separation Techniques for Compound Purity and Identification in Research

Chromatography is a fundamental technique employed for the separation, purification, and analysis of molecules within a mixture based on their differential interactions with a stationary and a mobile phase. m4knick.comdrawellanalytical.com For compounds like Phrygiasterol, which is a polyhydroxysteroid, various chromatographic approaches are valuable for isolation from natural sources and for assessing purity.

Column chromatography, in its various forms, is widely utilized for the isolation and purification of natural compounds from complex extracts. drawellanalytical.comcolumn-chromatography.com This technique leverages differences in polarity, size, and other properties to separate components effectively. column-chromatography.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase composition is critical and can be optimized for the target compound to achieve efficient separation. drawellanalytical.comcolumn-chromatography.com Following separation, fractions are collected and analyzed, often using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC), to identify fractions containing the target compound. column-chromatography.com Further purification may be required using different stationary phases or repeated chromatographic steps. column-chromatography.com

While specific details on the chromatographic parameters exclusively used for Phrygiasterol's purification are not extensively detailed in the provided search results, its isolation from the ethanol (B145695) extract of the starfish Hippasteria phrygiana has been reported. researchgate.net This suggests that standard chromatographic workflows for isolating steroids from marine organisms would likely be applicable, involving steps such as extraction, fractionation, and subsequent purification using techniques like column chromatography or HPLC.

Chromatographic methods are also essential for assessing the purity of isolated Phrygiasterol. Analytical chromatography, such as HPLC, can determine the presence and levels of impurities. Identification of the purified compound is typically achieved by coupling chromatographic separation with spectroscopic techniques, as discussed in the following section.

Advanced Hyphenated Techniques for Complex Mixture Analysis in Natural Product Discovery

Hyphenated techniques combine a separation method with one or more detection techniques to provide enhanced analytical power, particularly for complex mixtures encountered in natural product discovery. researchgate.netchromatographytoday.comnih.gov This coupling allows for the separation of individual components and their subsequent identification and structural elucidation in a single analysis. researchgate.netnih.govchemijournal.com The term "hyphenation" refers to the online combination of techniques, offering advantages such as improved sample throughput, reproducibility, and faster analysis. chromatographytoday.com

For the analysis of natural products like Phrygiasterol, which is a steroid, commonly employed hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netchromatographytoday.comnih.govajpaonline.com

GC-MS: This technique is suitable for volatile and thermally stable compounds. chemijournal.comajpaonline.com The GC separates components based on their boiling points and interaction with the stationary phase, and the eluted compounds are then introduced into a mass spectrometer. nih.govajpaonline.comui.ac.id The mass spectrometer provides mass-to-charge ratio information and fragmentation patterns, which are invaluable for identifying compounds by comparison with spectral libraries. nih.gov While steroids can sometimes be analyzed by GC-MS, derivatization is often required to increase their volatility and thermal stability. nih.gov

LC-MS: This is a powerful technique for analyzing a wide range of compounds, including less volatile or thermally labile molecules like many natural products. researchgate.netchromatographytoday.comnih.gov LC separates compounds based on their interaction with the stationary and mobile phases, and the eluent is directly coupled to a mass spectrometer. researchgate.net LC-MS is widely used in natural product analysis for its ability to handle complex mixtures and provide molecular weight and structural information through fragmentation. researchgate.netchromatographytoday.comnih.gov The application of LC-MS is growing rapidly, and various LC-MS systems with different interface options are available. researchgate.net

The structure of Phrygiasterol, a cyclopropane-containing polyhydroxysteroid, was determined using detailed analysis of spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data. mdpi.comsemanticscholar.org This highlights the importance of hyphenated techniques involving MS for determining the molecular formula and obtaining fragmentation information, and NMR for detailed structural elucidation. The combination of chromatographic separation (likely LC given the compound's structure) with MS and subsequent NMR analysis of isolated fractions is a standard workflow for characterizing novel natural products.

Quantitative Analysis Methods for Phrygiasterol in Biological or Environmental Samples

Quantitative analysis aims to determine the precise amount or concentration of a specific substance in a sample. For Phrygiasterol, quantitative analysis methods would be necessary to study its distribution, metabolism, or presence in biological or environmental matrices if such studies were conducted.

Quantitative analysis often relies on chromatographic techniques coupled with sensitive detectors. LC-MS and GC-MS are frequently used for quantitative analysis due to their specificity and sensitivity, allowing for the detection and quantification of analytes even at low concentrations in complex samples. chemijournal.comajpaonline.comri.se These methods require careful method development and validation to ensure accuracy, precision, and reliability. ri.se Calibration curves using known concentrations of the analyte are essential for determining the concentration in unknown samples. shimadzu.com

Sample preparation is a critical step in quantitative analysis of biological and environmental samples to isolate and concentrate the analyte of interest and remove interfering substances. ri.setaylorfrancis.com Techniques such as liquid-liquid extraction or solid-phase extraction may be employed depending on the sample matrix and the properties of Phrygiasterol.

While the provided search results mention the biological activity of Phrygiasterol against Ehrlich carcinoma cells researchgate.net, specific studies detailing its quantitative analysis in biological fluids (like blood or tissue) or environmental samples are not present. However, the general principles of quantitative analysis using hyphenated chromatography-MS techniques would be applicable if such studies were undertaken. For instance, LC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and specificity for trace analysis in complex matrices. chemijournal.comri.se

Ecological and Evolutionary Context of Phrygiasterol Production

Role of Steroids in Echinoderm Defense Mechanisms

Echinoderms, a diverse phylum that includes starfish, sea cucumbers, and sea urchins, are known to produce a variety of steroids and saponins (B1172615) that function as defense mechanisms. Starfish, in particular, contain steroidal glycosides, asterosaponins, and polyhydroxylated steroids which contribute to their defense strategies. These compounds can deter predators due to their unpalatability or toxicity. Some echinoderms possess toxic body walls as a defense against fish predators. nih.gov

Phrygiasterol, isolated from the starfish Hippasteria phrygiana, is a cyclopropane-containing polyhydroxysteroid. nih.govchem960.comnih.govnih.govnih.govnih.gov Research has shown that Phrygiasterol exhibits cytotoxic activity against certain cell lines, such as Ehrlich carcinoma cells, suggesting a potential role in chemical defense for the producing organism. nih.govchem960.comnih.govnih.gov Other compounds isolated from H. phrygiana alongside Phrygiasterol, such as Borealoside C and Phrygioside B, have also shown biological activities, including the induction of apoptosis. nih.govchem960.comnih.gov This co-occurrence of bioactive compounds in the same organism highlights a multi-component chemical defense strategy. Steroids and saponins in echinoderms have been shown to act as antipredatory, antimicrobial, and antifungal compounds. chem960.com

Chemical Ecology of Marine Natural Products and Their Environmental Interactions

Marine chemical ecology is a field dedicated to studying the chemically mediated interactions between marine organisms. Marine natural products, often referred to as secondary metabolites, are central to these interactions, serving functions beyond basic metabolism. These compounds are found in a wide array of marine organisms, including invertebrates like sponges, corals, and echinoderms.

The production of marine natural products, including steroids like Phrygiasterol, is a result of evolutionary pressures that favor organisms capable of chemical defense or other chemically mediated advantages in their environment. For sessile or slow-moving marine invertebrates, chemical defenses are particularly important for protection against predation and competition for space. Studies in marine chemical ecology have explored a wide range of interactions, such as predator-prey relationships and defense against fouling organisms and pathogens. The presence of diverse bioactive compounds in echinoderms underscores their reliance on chemical strategies for survival in competitive marine habitats.

Phylogenetic Implications of Steroid Biosynthesis in Marine Organisms

The biosynthesis of steroids is a complex process with deep evolutionary roots. Phylogenetic studies of steroid biosynthesis genes suggest a bacterial origin for many of the key enzymes involved in this pathway in eukaryotes. This indicates that horizontal gene transfer from bacteria, particularly from ancient lineages like myxobacteria, played a significant role in the evolution of steroid synthesis in eukaryotes.

Echinoderms, being deuterostomes and sharing an evolutionary history with chordates, possess regulatory mechanisms and physiology that show some similarities to vertebrates, including the ability to synthesize vertebrate-type steroids. The presence of steroid biosynthesis pathways in marine invertebrates like echinoderms, with origins potentially linked to bacterial gene transfer, highlights the intricate evolutionary history of these metabolic capabilities in marine life. The diversification of steroid structures observed in different echinoderm classes, such as the steroidal saponins in starfish and triterpenoid (B12794562) saponins in sea cucumbers, reflects the evolutionary adaptation of these biosynthetic pathways to fulfill specific ecological roles.

Future Research Perspectives and Methodological Advancements

Targeted Isolation and Characterization of Novel Phrygiasterol Analogs and Derivatives

The structural complexity and biological activity of Phrygiasterol suggest the potential for discovering novel analogs and derivatives with varied or enhanced properties. Phrygiasterol is the first polar cyclopropane-containing polyhydroxysteroid isolated from echinoderms. researchgate.net Related cyclopropane-containing steroids have been found in other marine organisms like sponges, soft corals, and gorgonian corals. researchgate.net Isolation efforts from marine invertebrates, particularly starfish species, have historically yielded a diverse range of saponins (B1172615) and steroids with various bioactivities. researchgate.netdntb.gov.uavliz.beresearchgate.net

Future research should focus on targeted isolation from Hippasteria phrygiana and related echinoderm species using advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), coupled with sensitive detection methods like mass spectrometry (MS). researchgate.netdntb.gov.ua These advancements in analytical technologies facilitate improved detection, isolation, and structural elucidation of marine natural products, including saponins and steroids. researchgate.netdntb.gov.ua Characterization of novel compounds will rely on comprehensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) techniques and mass spectrometry, as successfully applied in the initial elucidation of Phrygiasterol and related compounds. nih.gov Exploring different extraction methods and geographical locations for Hippasteria phrygiana or related species may also yield new structural variants. The resulting library of analogs and derivatives will be crucial for subsequent structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity.

Chemoenzymatic and Total Synthesis Strategies for Research Supply and Analog Generation

The limited availability of Phrygiasterol from natural sources necessitates the development of efficient synthetic routes to provide sufficient material for comprehensive research and to enable the generation of structural analogs. Both total synthesis and chemoenzymatic approaches offer promising avenues.

Total synthesis campaigns can provide access to Phrygiasterol and its complex architecture, serving as a test-bed for new synthetic methodologies, particularly for constructing the cyclopropane (B1198618) ring and incorporating the multiple hydroxyl groups and stereocenters. nih.govorganic-chemistry.org While challenging, successful total synthesis confirms structural assignments and allows for the production of substantial quantities. organic-chemistry.org

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a potentially more efficient and environmentally friendly approach for synthesizing complex natural products and their derivatives. nih.govnih.gov Enzymes can catalyze highly selective reactions (e.g., stereoselective or regioselective transformations) that are difficult to achieve using traditional chemical methods. nih.govnih.gov This approach could be particularly valuable for introducing or modifying specific hydroxyl groups or the cyclopropane moiety in Phrygiasterol or its precursors. Research into identifying suitable enzymes and developing optimized chemoenzymatic protocols is a key future direction. Strategies like pharmacophore-directed retrosynthesis, which consider the biologically active features early in the synthetic planning, could also be applied to design efficient routes for generating bioactive analogs. nih.gov

Advanced Mechanistic Elucidation of Cellular and Molecular Pathways (excluding clinical implications)

Understanding the precise cellular and molecular mechanisms by which Phrygiasterol exerts its effects is fundamental for future research. While initial studies indicated moderate cytotoxic activity against Ehrlich carcinoma cells, the underlying pathways require detailed investigation. mdpi.comresearchgate.netnih.gov

Advanced mechanistic studies should employ a range of biochemical and cell biological techniques. This could involve investigating Phrygiasterol's interactions with cellular targets, such as proteins or lipids, using techniques like pull-down assays or photoaffinity labeling. Cellular responses, including effects on cell cycle progression, apoptosis induction, and signal transduction pathways, can be explored using flow cytometry, Western blotting, and reporter gene assays. Given Phrygiasterol's steroid structure, investigating its potential interaction with steroid receptors or enzymes involved in steroid metabolism could also be relevant. researchgate.net Studies on related marine steroids have explored mechanisms involving interference with superoxide (B77818) production or interaction with specific cellular targets. researchgate.netnih.gov Mechanistic elucidation can be challenging but is crucial for understanding the biological activity of natural products. utas.edu.au

Development of High-Throughput Screening Assays for Related Compounds in Research

To accelerate the discovery of Phrygiasterol-like compounds or those with similar mechanisms of action, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid evaluation of large libraries of compounds against a specific biological target or cellular process. nih.govthermofisher.com

HTS assays for Phrygiasterol research could be designed to identify compounds that exhibit cytotoxicity against specific cell lines, modulate key cellular pathways identified in mechanistic studies, or interact with potential molecular targets. nih.gov These assays could utilize various detection methods, such as fluorescence, luminescence, or absorbance, to measure cellular viability, enzyme activity, or protein-ligand interactions. nih.gov Screening libraries could include fractions from marine organism extracts, synthetic compound collections, or focused libraries of steroid or saponin-like structures. thermofisher.comlifechemicals.com The development of robust and reliable HTS assays will significantly expedite the identification of promising lead compounds for further investigation.

Integration of Omics Technologies in Biosynthetic Pathway Discovery

Elucidating the biosynthetic pathway of Phrygiasterol in Hippasteria phrygiana is crucial for understanding its natural production and could potentially enable alternative production methods through synthetic biology or biotechnology. Omics technologies, including genomics, transcriptomics, and metabolomics, are powerful tools for this purpose. maxapress.comrsc.orgwenglab.netnih.govnih.govmdpi.comwur.nlnih.gov

Genomics can provide the genetic blueprint of the organism, allowing for the identification of genes potentially involved in steroid biosynthesis. rsc.orgnih.govwur.nl Transcriptomics can reveal gene expression patterns in different tissues or under varying conditions, helping to pinpoint genes that are actively transcribed during Phrygiasterol production. rsc.orgnih.govwur.nl Metabolomics can provide a snapshot of the metabolites present in the organism, including intermediates in the biosynthetic pathway. maxapress.comrsc.orgnih.govwur.nl

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Phrygiasterol from natural sources?

- Methodology : Phrygiasterol, a sterol compound, is typically isolated via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization involves NMR (¹H, ¹³C, DEPT, COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and functional groups. Purity validation requires ≥95% purity by HPLC-UV/ELSD. For reproducibility, experimental protocols must detail solvent ratios, column specifications, and spectroscopic parameters .

- Key Considerations : Ensure compliance with journal guidelines for reporting new compounds, including full spectral data in supplementary materials .

Q. How can researchers validate the bioactivity of Phrygiasterol in preliminary in vitro assays?

- Experimental Design : Use cell-based assays (e.g., cytotoxicity, anti-inflammatory, or antiviral models) with appropriate controls (positive/negative). Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests) are critical. For example, highlights Phrygiasterol’s interaction with HIV-1 reverse transcriptase via hydrogen bonding, suggesting antiviral assays targeting this enzyme .

- Data Interpretation : Compare results with established inhibitors (e.g., nevirapine) and address variability using triplicate experiments .

Advanced Research Questions

Q. How do computational studies inform the molecular mechanism of Phrygiasterol’s interaction with viral enzymes?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and interaction sites. Molecular dynamics simulations (100+ ns) assess stability of ligand-protein complexes. identifies Lys101 and Lys103 residues in HIV-1 reverse transcriptase as critical for Phrygiasterol binding via hydrogen bonds and ionic interactions .

- Validation : Cross-reference in silico findings with mutagenesis studies or X-ray crystallography to confirm binding modes.

Q. What strategies resolve contradictions in Phrygiasterol’s reported bioactivity across studies?

- Data Analysis : Scrutinize experimental variables:

- Purity : Ensure ≥95% purity via HPLC; impurities may skew bioactivity .

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers (DMSO vs. ethanol).

- Statistical Rigor : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, addressing heterogeneity via subgroup analysis .

- Case Study : notes Phrygiasterol’s antiviral activity against HIV-1, but discrepancies may arise from differences in enzyme isoforms or assay protocols .

Q. How can researchers optimize Phrygiasterol’s bioavailability for in vivo studies?

- Experimental Design :

- Formulation : Use nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility.

- Pharmacokinetics : Conduct ADMET profiling (e.g., Caco-2 permeability, microsomal stability) early in development.

- In Vivo Models : Test in zebrafish or murine models, monitoring plasma concentration via LC-MS/MS.

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing Phrygiasterol’s dose-dependent effects?

- Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves. Report IC₅₀ values with 95% confidence intervals. For multi-factorial experiments (e.g., combination therapies), apply factorial ANOVA or machine learning (random forests) to identify synergies .

- Reproducibility : Share raw data and analysis scripts in repositories like Zenodo or Figshare .

Q. How should researchers document synthetic or semi-synthetic modifications of Phrygiasterol?

- Reporting Standards : Include reaction schemes, yields, and spectroscopic validation (NMR, HR-MS) for derivatives. For journals like Pharmaceutical Research, supplementary materials must detail synthetic protocols, including catalyst concentrations and reaction times .

Ethical and Reproducibility Guidelines

Q. What ethical considerations apply to in vivo studies of Phrygiasterol?

- Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints. For human cell lines, verify ethical sourcing (e.g., ATCC certifications) .

Q. How can researchers ensure reproducibility in Phrygiasterol studies?

- Checklist :

- Materials : Specify supplier, catalog number, and purity for all reagents.

- Protocols : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).

- Data Sharing : Deposit spectra, crystallography data, and raw assay results in public databases (e.g., PubChem, PDB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.